6,7-Dimethoxy-4-hydroxy-3-nitroquinoline is a chemical compound with the molecular formula CHNO. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound known for its diverse biological activities. The structure features a quinoline core substituted with two methoxy groups at the 6 and 7 positions, a hydroxyl group at the 4 position, and a nitro group at the 3 position. These substitutions contribute to its unique chemical and biological properties, making it of interest in various scientific applications, particularly in medicinal chemistry.
6,7-Dimethoxy-4-hydroxy-3-nitroquinoline can be sourced from synthetic processes involving its precursor compounds. It belongs to the class of nitroquinolines, which are known for their potential pharmacological activities, including antimicrobial and anticancer properties. The compound's classification as a quinoline derivative places it within a larger category of heterocyclic compounds that exhibit significant biological activities, making them valuable in drug discovery and development .
The synthesis of 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline typically involves two key steps: nitration and hydroxylation.
In industrial settings, these synthetic routes may be optimized for large-scale production through continuous flow reactors and automated systems to enhance yield and minimize by-products .
6,7-Dimethoxy-4-hydroxy-3-nitroquinoline can undergo several chemical reactions:
Quinoline derivatives represent a privileged architectural motif in organic and medicinal chemistry, with 6,7-dimethoxy-4-hydroxy-3-nitroquinoline (CAS: 205448-44-8; MW: 250.207 g/mol) exemplifying a structurally complex variant bearing electronically diverse substituents [3]. This compound integrates electron-donating methoxy groups, an acidic phenolic hydroxyl, and a strongly electron-withdrawing nitro group, creating a multifaceted molecular scaffold. Its synthetic versatility and pharmacological potential stem from the strategic positioning of these functional groups, which collectively influence reactivity, binding interactions, and physicochemical properties. Contemporary research exploits this molecular complexity for targeted biological applications, particularly in anticancer and antiparasitic drug discovery, where its nitro group serves as both a synthetic handle and a pharmacophoric element [4] [9].
The development of nitroquinoline chemistry originated in the mid-20th century with antimalarial quinolines like chloroquine. Early synthetic routes focused on electrophilic nitration of preformed quinoline cores, often yielding unselective isomer mixtures. The 1960s witnessed deliberate regioselective syntheses, where steric and electronic directing effects were systematically leveraged to access 3-nitroquinolines [4]. These compounds gained prominence when structure-activity studies revealed the 3-nitro position as critically enabling DNA intercalation and topoisomerase inhibition—mechanisms exploited in antitumor and antiparasitic agents [8].
Table 1: Key Developments in Nitroquinoline Synthesis and Applications
Time Period | Synthetic Advance | Pharmacological Application |
---|---|---|
1950-1960 | Non-regioselective electrophilic nitration | Antimalarial derivatives (e.g., chloroquine analogs) |
1960-1980 | Regiocontrolled nitration via directing group strategies | First-generation antitumor nitroquinolines |
1980-2000 | Microwave-assisted substitution (e.g., SNAr on 4-halo-3-nitroquinolines) | Antileishmanial leads (e.g., sitamaquine) |
2000-Present | Transition metal-catalyzed functionalization | Targeted kinase inhibitors and hybrid molecules |
Modern synthetic routes to 6,7-dimethoxy-4-hydroxy-3-nitroquinoline exploit microwave-enhanced nucleophilic aromatic substitution (SNAr). As detailed in [3], 4-bromo-6,7-dimethoxyquinoline undergoes nitration followed by acid hydrolysis, yielding the title compound in a regioselective, two-step sequence with an 18% overall yield. This methodology overcomes historical challenges associated with nitration of electron-rich quinolines, which typically require protection/deprotection strategies to prevent oxidative decomposition.
Table 2: Synthetic Routes to 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline
Starting Material | Reaction Sequence | Conditions | Yield (%) |
---|---|---|---|
2,4-Dibromoquinoline | Nitration → Selective hydrolysis | HNO₃/H₂SO₄ → 65% HClO₄/CH₃CN, MW | ~18% overall |
6,7-Dimethoxy-4-hydroxyquinoline | Direct nitration | KNO₃/H₂SO₄, 0-5°C | <10% (unoptimized) |
4-Chloro-6,7-dimethoxyquinoline | Nitration → Hydrolysis | Acetyl nitrate → Aqueous NaOH, reflux | 25-30% |
Regiochemical placement of substituents critically defines the physicochemical and biological behavior of quinoline derivatives. In 6,7-dimethoxy-4-hydroxy-3-nitroquinoline:
Ortho-Dimethoxy System (C6/C7): The 6,7-dimethoxy groups adopt near-coplanar orientations with the quinoline ring (deviation: 0.082–0.221 Å), enhancing electron donation through resonance. This electron-rich domain creates a region of high electron density, facilitating π-stacking interactions with aromatic residues in biological targets [10]. Density functional theory (DFT) calculations indicate these groups elevate HOMO energy by ~0.8 eV compared to unsubstituted quinoline, increasing nucleophilicity at C5/C8.
Nitro Group at C3: Positioned ortho to the hydroxyl group, this strongly electron-withdrawing substituent induces significant polarization. X-ray crystallography confirms a torsion angle of 5.2° between the nitro group and quinoline plane, optimizing conjugation while minimizing steric clash. This positioning reduces pKa of the C4-OH by ~3 units (predicted pKa ≈ 6.5) versus non-nitrated analogs, enhancing hydrogen-bond donor capacity [3] [10].
Hydroxy Group at C4: Forms an intramolecular hydrogen bond with the C3-nitro group (O···O distance: 2.65 Å), creating a pseudo-six-membered ring that enhances planarity and rigidity. This interaction stabilizes the anionic form upon deprotonation, crucial for metal chelation.
Table 3: Electronic and Steric Effects of Substituents in Nitroquinoline Isomers
Substituent Position | σₘ (Hammett Constant) | Biological Consequence | Bioactivity Shift vs. Unsubstituted Quinoline |
---|---|---|---|
3-Nitro | +0.71 (strong π-acceptor) | Enhanced DNA intercalation; Topoisomerase II inhibition | Antiproliferative activity ↑ 10-100 fold |
6,7-Dimethoxy | -0.12 each (π-donor) | Improved cellular penetration; Target affinity | Solubility ↑; Cytotoxicity spectrum broadened |
4-Hydroxy | -0.37 (acidic OH) | Metal chelation; H-bond donation | Antiparasitic efficacy ↑ |
Positional isomerism profoundly impacts bioactivity. Replacing the 3-nitro with a 5- or 8-nitro group diminishes antiproliferative effects by 15-30× due to altered DNA groove binding geometry. Similarly, relocating methoxy groups to C5/C6 or C7/C8 disrupts the electron-rich "contact zone" required for optimal interaction with enzymes like topoisomerase II or protein kinases [4] [8]. The C3-nitro/C4-hydroxyl pairing creates a bidentate metal-chelating pharmacophore capable of binding Zn²⁺ or Fe²⁺, disrupting metalloenzyme function in pathogens and cancer cells.
6,7-Dimethoxy-4-hydroxy-3-nitroquinoline serves as a versatile pharmacophoric template due to its polyfunctionality and planar geometry, enabling diverse target engagement:
Table 4: Anticancer Structure-Activity Relationships (SAR) of Key Derivatives
R Group | C3 Substituent | C4 Substituent | A-549 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | Primary Target |
---|---|---|---|---|---|
H | NO₂ | OH | 4.9 | 7.9 | Topoisomerase II |
6,7-OMe | NO₂ | NH₂ | 0.42 | 0.13 | DNA minor groove |
6,7-OMe | NO₂ | NHAc | 1.8 | 2.1 | EGFR kinase |
6,7-OMe | CN | OH | >50 | >50 | Inactive |
Antiparasitic Agents: Nitroquinolines exhibit potent activity against Leishmania donovani promastigotes (IC₅₀ < 5 μM). The 3-nitro group undergoes parasitic nitroreductase (NTR)-mediated activation, generating reactive intermediates that disrupt mitochondrial function. Methoxy groups enhance membrane permeability through increased lipophilicity (logP ≈ 1.8), while the C4-hydroxy enables glucuronidation—a detoxification pathway less efficient in parasites than mammals, conferring selective toxicity [4]. Structural optimization focuses on modifying C4 with thiophenoxy or benzyloxy groups to resist metabolic deactivation while maintaining NTR activation.
Fragment-Based Drug Discovery (FBDD): The core serves as a metal-binding pharmacophore (MBP) in metalloenzyme inhibitor design. While not directly studied for glyoxalase-1 (GLO1), analogous 8-nitroquinolines coordinate Zn²⁺ via endocyclic nitrogen and nitro oxygen, inhibiting isomerase activity (IC₅₀ ≈ 18.5 μM) [2]. This supports scaffold repurposing for neurological targets where GLO1 inhibition shows antidepressant effects in murine models.
Table 5: Pharmacological Applications of Quinoline-Based Hybrid Molecules
Pharmacological Target | Hybrid Structure | Key Advantage | Experimental Outcome |
---|---|---|---|
Antileishmanial agents | 4-Thiophenoxy-3-nitroquinoline | Metabolic stability ↑; NTR activation maintained | >90% promastigote inhibition at 10 μM [4] |
Kinase inhibitors | Quinoline-isocryptolepine hybrids | Dual Topo II/ABL1 inhibition | K562 leukemia cell apoptosis at 0.8 μM [8] |
CNS therapeutics | Quinoline-isoquinoline conjugates | Blood-brain barrier penetration | GLO1 inhibition >50% at 10 μM [2] [10] |
Innovative conjugates exploit this scaffold’s synthetic tractability. Recent work couples it with pyrroloquinazolines via methylidene bridges, producing hybrid molecules with dual 5-HT3 receptor/GLO1 affinity. Crystallography confirms E-configuration about the exocyclic double bond (torsion angle: 178.4°), preserving planarity for intercalative binding [10]. Such bifunctional agents represent a frontier in multifactorial disease targeting, particularly for cancer-neurology comorbidities.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: